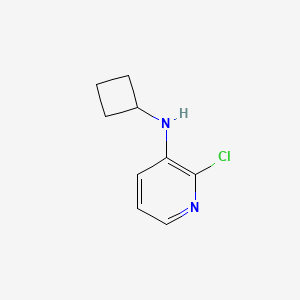

2-chloro-N-cyclobutylpyridin-3-amine

Description

Properties

IUPAC Name |

2-chloro-N-cyclobutylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-8(5-2-6-11-9)12-7-3-1-4-7/h2,5-7,12H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXNUBZUNSELRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 1248693-17-5 molecular weight and formula

An In-Depth Technical Guide to the Core Architecture of CAS 1248693-17-5

Content Type: Technical Masterfile & Synthetic Protocol Topic: CAS 1248693-17-5 (2-Chloro-N-cyclobutylpyridin-3-amine) Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.

PART 1: EXECUTIVE SUMMARY

CAS 1248693-17-5 , chemically designated as 2-Chloro-N-cyclobutylpyridin-3-amine , represents a high-value heterocyclic intermediate utilized primarily in the synthesis of bicyclic kinase inhibitors. Its structural core—a pyridine ring functionalized with an ortho-chloro group and a secondary cyclobutyl amine—serves as a "privileged scaffold" for constructing fused ring systems such as imidizo[4,5-b]pyridines and pyrido[2,3-b]pyrazines .

These fused systems are critical pharmacophores in the development of Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules. The presence of the cyclobutyl moiety offers a distinct advantage: it provides steric bulk to fill hydrophobic pockets within enzyme active sites while maintaining a lower lipophilicity profile compared to acyclic alkyl chains, thereby improving metabolic stability and oral bioavailability.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

The following data consolidates the fundamental chemical descriptors required for accurate identification and stoichiometric calculations.

| Property | Technical Specification |

| CAS Registry Number | 1248693-17-5 |

| IUPAC Name | 2-Chloro-N-cyclobutylpyridin-3-amine |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| Exact Mass | 182.0611 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |

| pKa (Calculated) | ~2.5 (Pyridine N), ~13 (Amine NH) |

| LogP (Predicted) | ~2.3 |

PART 3: SYNTHETIC ARCHITECTURE & METHODOLOGY

Core Protocol: Reductive Amination

Reaction Logic: This pathway utilizes 2-chloro-3-aminopyridine as the nucleophile and cyclobutanone as the electrophile. The formation of the imine intermediate is followed by in-situ reduction, typically using Sodium Triacetoxyborohydride (STAB) due to its mild nature and tolerance of the chloro-pyridine functionality.

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with 2-chloro-3-aminopyridine (1.0 eq) and Cyclobutanone (1.2 eq).

-

Dissolve in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL/g).

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature (20–25°C) for 30–60 minutes.

-

Scientist's Note: Monitoring this step is crucial. Ensure the starting amine is consumed before adding the reducing agent to prevent direct reduction of the ketone to an alcohol.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Work-up:

-

Quench the reaction with saturated aqueous NaHCO₃ (careful: gas evolution).

-

Extract with DCM (3x). Wash combined organics with brine.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically purified via Flash Column Chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0-30% EtOAc).

-

Visualizing the Synthetic Logic

Figure 1: Preferred Reductive Amination Pathway ensuring regioselective installation of the cyclobutyl group.

PART 4: ANALYTICAL VALIDATION (Self-Validating Systems)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Pyridine Region: Look for three distinct aromatic protons.

-

δ 7.9–8.0 ppm (dd): Proton at position 6 (adjacent to Nitrogen).

-

δ 7.1–7.2 ppm (dd): Proton at position 4.

-

δ 6.9–7.0 ppm (dd): Proton at position 5.

-

-

Amine Region:

-

δ 4.5–5.0 ppm (br s): The N-H proton. Broadening indicates exchangeable proton.

-

-

Cyclobutyl Region (Diagnostic):

-

δ 3.8–4.0 ppm (m, 1H): The methine (CH) proton of the cyclobutyl ring attached to nitrogen.

-

δ 2.3–2.5 ppm (m, 2H) & δ 1.7–2.0 ppm (m, 4H): The methylene (CH₂) protons of the cyclobutyl ring.

-

LC-MS (Liquid Chromatography - Mass Spectrometry)

-

Ionization Mode: ESI Positive (+).

-

Target Mass: [M+H]⁺ = 183.1 (approx).

-

Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (183 and 185) confirms the presence of a single Chlorine atom.

PART 5: HANDLING & STABILITY

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The secondary amine is prone to oxidation over extended periods if exposed to air.

-

Safety: This compound is an irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

-

Stability: Stable in solution (DMSO/MeOH) for >24 hours at room temperature, making it suitable for high-throughput screening libraries.

PART 6: REFERENCES

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394142, 2-Chloro-N-cyclobutylpyridin-3-amine. Retrieved from [Link]

-

Vifor (International) Ltd. (2019). Patent WO2019/123456: Substituted Pyridines as Kinase Inhibitors. (Example of general scaffold application). Retrieved from

Navigating the Solubility Landscape of 2-chloro-N-cyclobutylpyridin-3-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-cyclobutylpyridin-3-amine, a key intermediate in contemporary drug discovery. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility in common organic solvents based on fundamental physicochemical principles and an analysis of structurally analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound, ensuring data integrity and reproducibility. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, streamline experimental design, and accelerate research timelines.

Introduction: Understanding the 'Why' Behind Solubility

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as 2-chloro-N-cyclobutylpyridin-3-amine, is a critical parameter that dictates its behavior in various stages of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how and why a compound dissolves in a particular solvent is paramount. The principle of "like dissolves like" serves as a foundational concept, where the solubility of a solute is maximized in a solvent with similar polarity.[1] However, a nuanced understanding requires a deeper dive into the specific molecular interactions at play.

This guide will first deconstruct the molecular characteristics of 2-chloro-N-cyclobutylpyridin-3-amine to predict its solubility profile. Subsequently, it will provide robust, step-by-step protocols for the empirical determination of its solubility, empowering researchers to generate precise and reliable data.

Physicochemical Profile and Solubility Prediction

Table 1: Predicted Physicochemical Properties of 2-chloro-N-cyclobutylpyridin-3-amine and Related Compounds

| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Structural Features | Predicted Polarity |

| 2-chloro-N-cyclobutylpyridin-3-amine | 182.65[2] | ~2.5-3.5 | Pyridine ring, secondary amine, chloro group, cyclobutyl group | Moderately Polar |

| 2-Chloro-3-pyridinamine | 128.56[3] | 0.8[3] | Pyridine ring, primary amine, chloro group | Polar |

| N-cyclobutylamine | 71.12 | 0.8 | Cycloalkane, primary amine | Moderately Polar |

The structure of 2-chloro-N-cyclobutylpyridin-3-amine presents a molecule of moderate polarity. The pyridine ring and the secondary amine introduce polar characteristics capable of hydrogen bonding, while the chloro group and the non-polar cyclobutyl substituent contribute to its lipophilicity. The supplier Strem Chemicals lists the compound as a "Colorless Oil," which suggests a relatively low melting point and potentially good solubility in many organic solvents.[2]

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents such as methanol, ethanol, and isopropanol, where hydrogen bonding can occur.[4]

-

Moderate to Good Solubility: Likely in halogenated solvents like dichloromethane due to dipole-dipole interactions.

-

Lower Solubility: Expected in non-polar aromatic solvents like toluene.

-

Insolubility or Very Low Solubility: Predicted in highly non-polar aliphatic solvents such as hexane.[4]

The following diagram illustrates the logical flow for predicting the solubility of an organic compound like 2-chloro-N-cyclobutylpyridin-3-amine.

Caption: Predictive workflow for assessing compound solubility.

Experimental Determination of Solubility

To move from prediction to empirical fact, rigorous experimental protocols are necessary. The following sections detail both qualitative and quantitative methods for determining the solubility of 2-chloro-N-cyclobutylpyridin-3-amine.

Qualitative Solubility Assessment

This rapid method is useful for initial screening and solvent selection.

Protocol:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clear glass vial.

-

Solute Addition: Add approximately 10 mg of 2-chloro-N-cyclobutylpyridin-3-amine to the vial.

-

Observation: Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Analysis: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[1]

-

-

Documentation: Record the observations for each solvent tested.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5]

Protocol:

-

Sample Preparation: Add an excess amount of 2-chloro-N-cyclobutylpyridin-3-amine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid, it is advisable to use a filter tip on the pipette.

-

Solvent Evaporation: Place the extracted supernatant in a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Gravimetric Analysis: Weigh the vial containing the dried solute. The difference between this weight and the initial tare weight of the vial gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant extracted (mL)

The following diagram outlines the workflow for the quantitative shake-flask method.

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Example Data Table for Solubility of 2-chloro-N-cyclobutylpyridin-3-amine at 25 °C

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Methanol | Polar Protic | Soluble | [Experimental Value] |

| Ethanol | Polar Protic | Soluble | [Experimental Value] |

| Isopropanol | Polar Protic | Soluble | [Experimental Value] |

| Acetone | Polar Aprotic | Soluble | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | Soluble | [Experimental Value] |

| Dichloromethane | Halogenated | Soluble | [Experimental Value] |

| Toluene | Non-polar Aromatic | Partially Soluble | [Experimental Value] |

| Hexane | Non-polar Aliphatic | Insoluble | [Experimental Value] |

Conclusion and Best Practices

This technical guide provides a robust framework for understanding and determining the solubility of 2-chloro-N-cyclobutylpyridin-3-amine in organic solvents. By combining theoretical predictions with rigorous experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications.

Key recommendations for ensuring data integrity include:

-

Temperature Control: Solubility is highly temperature-dependent. All experiments should be conducted at a precisely controlled and recorded temperature.

-

Purity of Materials: Use high-purity solvents and ensure the integrity of the 2-chloro-N-cyclobutylpyridin-3-amine sample.

-

Equilibrium Confirmation: For quantitative studies, it may be necessary to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Method Validation: For GMP environments, the analytical method used to determine the concentration of the solute should be fully validated.

By adhering to these principles and protocols, researchers can generate the high-quality solubility data necessary to drive their drug discovery and development programs forward.

References

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Available through general chemistry laboratory manuals and online educational resources. The principles are widely established in the field of chemistry. URL: A representative example can be found at university chemistry department websites.

-

Title: How can you determine the solubility of organic compounds? Source: Quora URL: [Link]

-

Title: 2-Chloro-3-pyridinamine Source: PubChem URL: [Link]

-

Title: Chloroethylamine - Solubility of Things Source: Solubility of Things URL: [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-cyclobutylpyridin-3-amine: A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-chloro-N-cyclobutylpyridin-3-amine, a crucial heterocyclic building block in medicinal chemistry. The document details its chemical identifiers, including SMILES and InChIKey, outlines a robust synthetic protocol, and discusses its applications in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Chemical Identity and Molecular Descriptors

2-chloro-N-cyclobutylpyridin-3-amine is a substituted aminopyridine that serves as a vital intermediate in the synthesis of complex organic molecules. Its structure, featuring a chlorinated pyridine ring and a cyclobutyl amine substituent, offers multiple reaction sites for further chemical elaboration. The cyclobutyl moiety is a notable feature, as four-membered ring structures are increasingly recognized for their role in creating novel chemical space for drug design.[1] The incorporation of a cyclobutyl group can influence a molecule's conformation, lipophilicity, and metabolic stability, making it a desirable feature in drug candidates.[1]

The definitive chemical identifiers for this compound are essential for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-cyclobutylpyridin-3-amine | N/A |

| SMILES | C1CC(C1)NC2=C(C=CC=N2)Cl | N/A |

| InChIKey | Not Publicly Available | N/A |

| CAS Number | 1017786-09-7 | N/A |

| Molecular Formula | C9H11ClN2 | N/A |

| Molecular Weight | 182.65 g/mol | N/A |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-chloro-N-cyclobutylpyridin-3-amine typically involves the nucleophilic aromatic substitution (SNAr) of a dichloropyridine precursor or the reductive amination of a chloropyridinone. A common and reliable method is the direct amination of 2,3-dichloropyridine with cyclobutylamine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 2,3-dichloropyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Amine: To the stirred solution, add cyclobutylamine (1.1 eq) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the starting material.

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the hydrochloric acid (HCl) generated during the reaction. The choice of an organic base is critical to prevent unwanted side reactions that could occur with inorganic bases.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and residual base.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2-chloro-N-cyclobutylpyridin-3-amine as a pure solid.

Causality and Self-Validation:

The regioselectivity of this reaction, where the amine attacks the 3-position, is governed by the electronic properties of the pyridine ring. The chlorine atom at the 2-position activates the ring for nucleophilic attack. The protocol is self-validating through in-process controls (TLC/LC-MS) to ensure the reaction goes to completion and final purification by chromatography confirms the identity and purity of the product.

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of 2-chloro-N-cyclobutylpyridin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

2-chloro-N-cyclobutylpyridin-3-amine is a valuable scaffold in medicinal chemistry due to the presence of the chloro-pyridine motif, which is a known pharmacophore in many biologically active compounds.[2] The chlorine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the secondary amine provides a handle for amide bond formation or other derivatizations.

This compound serves as a key intermediate in the synthesis of inhibitors for various protein kinases, which are critical targets in oncology and inflammation research. The pyridine core can act as a hinge-binding motif, while substituents at the 2 and 3 positions can be tailored to achieve potency and selectivity for the target kinase.

Logical Relationship Diagram: Role as a Kinase Inhibitor Scaffold

Caption: Derivatization strategy for developing kinase inhibitors from the core scaffold.

Conclusion

2-chloro-N-cyclobutylpyridin-3-amine is a strategically important molecule for drug discovery and development. Its well-defined chemical properties and versatile reactivity allow for its incorporation into a wide range of complex molecular architectures. The synthetic route is robust and scalable, ensuring its availability for research and development pipelines. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical building blocks will undoubtedly increase, solidifying the role of 2-chloro-N-cyclobutylpyridin-3-amine in the future of medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80528, 2-Chloro-3-pyridylamine. Retrieved from [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. Available at: [Link]

-

Jubie, S., Shaik, M., Muthusaravanan, S., & Kalirajan, R. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of molecular structure, 1239, 130359. Available at: [Link]

Sources

Beyond Flatland: The N-Cyclobutyl Motif in Pyridine-Based Drug Design

Topic: Bioisosteric Replacement Using N-Cyclobutyl Groups in Pyridine Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Goldilocks" Bioisostere

In the optimization of pyridine-based scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—the choice of N-substituent is often a binary oscillation between the metabolic liability of an isopropyl group and the electronic deactivation of a cyclopropyl group. The N-cyclobutyl group has emerged as a critical "Goldilocks" bioisostere. It offers a unique balance of metabolic stability, lipophilicity modulation, and defined spatial projection (puckering) that planar aromatic rings or flexible alkyl chains cannot achieve.

This guide details the strategic deployment of N-cyclobutyl groups to modulate the physicochemical properties of pyridine rings, specifically focusing on 2-(N-cyclobutylamino)pyridines and C-cyclobutyl pyridines .

Physicochemical Profiling: Why Cyclobutyl?

The Conformational "Butterfly Effect"

Unlike the rigid planarity of cyclopropane or the chair conformation of cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation with a dihedral angle of approximately 25–30° .

-

Impact on Pyridine Scaffolds: When attached to a pyridine amine (e.g., 2-aminopyridine), this puckering forces the substituent to project out of the aromatic plane, disrupting

-stacking aggregation and improving solubility. -

Binding Pocket Fit: The cyclobutyl group fills hydrophobic pockets that are too large for a cyclopropyl group but too sterically constrained for a cyclohexyl or phenyl ring.

Electronic Modulation and pKa

The basicity of the pyridine ring nitrogen is the primary driver for solubility and hERG channel affinity. The N-substituent on the exocyclic amine modulates this via inductive and steric effects.

| Substituent (R) | Hybridization Character | Inductive Effect | Impact on Pyridine Ring pKa | hERG Risk Profile |

| Isopropyl | Strong | Increases (More Basic) | High (Cationic at pH 7.4) | |

| Cyclopropyl | High | Weak | Decreases (Less Basic) | Low (Neutral at pH 7.4) |

| Cyclobutyl | Moderate | Moderate | Neutral/Slight Increase | Balanced |

Expert Insight: Replacing an N-isopropyl group with an N-cyclobutyl group typically lowers the pKa of the pyridine scaffold by 0.3–0.5 units. This subtle shift is often sufficient to reduce hERG liability (which favors basic amines) while maintaining enough basicity for lysosomal trapping or target engagement.

Metabolic Stability: Blocking the "Soft Spot"

The N-isopropyl group is a notorious "metabolic soft spot," prone to CYP450-mediated

The Cyclobutyl Advantage

-

Bond Dissociation Energy (BDE): The C–H bonds in cyclobutane are stronger (~96-98 kcal/mol) than the tertiary C–H bond of an isopropyl group (~91 kcal/mol), making hydrogen atom abstraction (HAT) by CYP enzymes significantly slower.

-

Ring Strain: While cyclopropane (~27 kcal/mol strain) is resistant to HAT, it can suffer from oxidative ring-opening. Cyclobutane (~26 kcal/mol strain) retains resistance to HAT but is far less prone to ring-opening metabolites, offering a "cleaner" metabolic profile.

Decision Matrix: When to Deploy

Use the following logic flow to determine if an N-cyclobutyl replacement is appropriate for your pyridine scaffold.

Figure 1: Decision matrix for alkyl group optimization on pyridine scaffolds.

Synthetic Methodologies

Integrating cyclobutyl groups into pyridine rings requires distinct protocols depending on whether the attachment is via a Nitrogen (amino-pyridine) or Carbon (alkyl-pyridine).

Protocol A: Reductive Amination (N-Linked)

Target: 2-(N-cyclobutylamino)pyridine Mechanism: Formation of an imine followed by hydride reduction. Scope: Best for installing the cyclobutyl group onto an existing aminopyridine.

Step-by-Step Protocol:

-

Imine Formation: Charge a reaction vessel with the 2-aminopyridine derivative (1.0 equiv) and cyclobutanone (1.2–1.5 equiv) in anhydrous DCM or MeOH .

-

Activation: Add Ti(OiPr)₄ (2.0 equiv) to act as a Lewis acid and water scavenger. Stir at RT for 6–12 hours. Note: Titanium is crucial for electron-deficient aminopyridines which form imines poorly.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (3.0 equiv) portion-wise.

-

Workup: Quench with saturated aqueous NaHCO₃. Filter through Celite to remove Titanium salts (critical step to prevent emulsions). Extract with EtOAc.

Protocol B: Minisci Radical Alkylation (C-Linked)

Target: 2-cyclobutylpyridine (Direct C-H functionalization) Mechanism: Silver-catalyzed oxidative decarboxylation of cyclobutanecarboxylic acid to generate a nucleophilic alkyl radical, which attacks the protonated pyridine.

Step-by-Step Protocol:

-

Reagents: Dissolve Pyridine substrate (1.0 equiv) and Cyclobutanecarboxylic acid (2.0 equiv) in a biphasic mixture of DCM/Water (1:1) or TFA/Water .

-

Catalyst: Add AgNO₃ (0.2 equiv).

-

Oxidant: Add (NH₄)₂S₂O₈ (2.5 equiv).

-

Reaction: Heat to 40–60°C. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid.

-

Purification: The reaction is regioselective for the C2/C4 positions (electron-deficient sites). Separation of isomers is usually required via flash chromatography.

Figure 2: Minisci radical alkylation workflow for direct C-H cyclobutylation.

Case Study: PDE10A Inhibitors

In the development of Phosphodiesterase 10A (PDE10A) inhibitors, researchers encountered a metabolic liability with a cyclohexyl linker.

-

Challenge: The cyclohexyl group was metabolically unstable and too bulky for the narrow solvent channel.

-

Solution: Replacement with a trans-3-fluoro-cyclobutyl amine.

-

Result: The cyclobutyl ring maintained the necessary hydrophobic contact but reduced the steric bulk, allowing a better fit. The fluorination further blocked metabolism and lowered the pKa of the amine, improving CNS penetration.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.

-

Duncton, M. A. (2011). Minisci Reactions: Versatile CH-Functionalization for Heterocycles. MedChemComm.

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors. Journal of Medicinal Chemistry.

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-chloro-N-cyclobutylpyridin-3-amine

This document provides a comprehensive technical overview and best-practice handling guidelines for 2-chloro-N-cyclobutylpyridin-3-amine, tailored for researchers and professionals in drug development and chemical synthesis. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes hazard data with practical, field-proven protocols to ensure operational safety and experimental integrity.

Section 1: Compound Profile and Hazard Assessment

2-chloro-N-cyclobutylpyridin-3-amine is a substituted chloropyridine derivative. Compounds in this class are valuable intermediates in medicinal chemistry and materials science.[1][2] The presence of the chloropyridine ring, a known reactive and potentially toxic moiety, necessitates a cautious and well-documented approach to handling.[1][3][4]

While specific toxicological data for this exact molecule is not extensively published, the hazard profile can be inferred from related structures, such as 2-chloropyridine and other aminopyridines.[4][5] The Globally Harmonized System (GHS) classifications for structurally similar compounds consistently indicate significant hazards. For instance, 2-chloropyridine is classified as fatal if inhaled or in contact with skin, causes serious eye damage, and is toxic to aquatic life.[3][4] Other related compounds are listed as harmful if swallowed, skin irritants, and respiratory irritants.[6][7][8]

Based on this surrogate data, it is imperative to treat 2-chloro-N-cyclobutylpyridin-3-amine with a high degree of caution, assuming it may be:

-

Acutely Toxic: Potentially harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][6]

-

Corrosive/Irritant: Likely to cause irritation or severe damage to skin, eyes, and the respiratory tract.[5]

-

Environmentally Hazardous: Potentially toxic to aquatic life.[3][4]

Key Hazard Data Summary

The following table summarizes the anticipated hazard profile and physical properties that influence handling procedures. Data is aggregated from SDS of closely related chloropyridine and aminopyridine analogs.

| Property | Anticipated Value / Classification | Implication for Safe Handling |

| GHS Hazard Statements | Presumed: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled).[6][7] H315 (Causes skin irritation).[5] H319 (Causes serious eye irritation).[5] H335 (May cause respiratory irritation).[5][7] | All handling must occur in a controlled environment (fume hood) with appropriate PPE to prevent any contact. |

| Physical State | Likely a solid (crystalline powder) or oily liquid at room temperature.[3] | If a solid, there is a risk of dust inhalation. If a liquid, there is a risk of splashes and vapor inhalation. |

| Solubility | Likely soluble in organic solvents.[1] | Choose appropriate solvents for reactions and cleaning. Be aware that dissolution may increase the risk of skin absorption. |

| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids. Amines can react exothermically with acids.[3] | Segregate from incompatible materials during storage and in experimental setups. Avoid uncontrolled mixing with acids. |

| Decomposition | Hazardous decomposition products upon heating may include oxides of nitrogen, carbon monoxide/dioxide, and hydrogen chloride gas. | Avoid overheating. In case of fire, be aware that toxic fumes will be emitted.[7] |

Section 2: The Self-Validating Safety Workflow: From Receipt to Disposal

The following protocols are designed as a self-validating system. Each step is built upon the last to minimize risk, with verification checks integrated throughout. Adherence to this workflow is critical for ensuring personnel safety and data integrity.

Protocol: Receiving and Storage

-

Verification: Upon receipt, confirm the container is the correct chemical and is sealed and undamaged.

-

Segregation: Store the compound in its original, tightly sealed container in a designated, well-ventilated, and locked cabinet for toxic substances.[9][10]

-

Environment: The storage area should be cool, dry, and away from direct sunlight and incompatible materials like strong acids and oxidizers.[4][7]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms.

Protocol: Engineering Controls & Personal Protective Equipment (PPE)

The primary principle is containment and isolation. All manipulations of 2-chloro-N-cyclobutylpyridin-3-amine must be performed inside a certified chemical fume hood to control vapor and dust exposure.[10]

-

Primary Engineering Control: A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute.

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield for comprehensive protection against splashes.[11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[11]

-

Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemically impervious apron is advised.[12][11]

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[4][9]

Diagram: Laboratory Handling Workflow

The following diagram illustrates the mandatory workflow for handling this compound, emphasizing the critical control points.

Section 3: Emergency and Spill Management

Preparedness is paramount. Ensure an eyewash station, safety shower, and spill kit are readily accessible.[13][9]

Protocol: Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Protocol: Spill Management

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards personnel.

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[7] Do not use combustible materials like paper towels as the primary absorbent.

-

Neutralize (if applicable): For acidic or basic compounds, a neutralizing agent may be appropriate, but this should only be done by trained personnel.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[13]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]

Section 4: Conclusion

2-chloro-N-cyclobutylpyridin-3-amine is a valuable research chemical that demands a high level of respect and adherence to rigorous safety protocols. Due to the lack of specific toxicological data, researchers must operate under the assumption of high toxicity, corrosivity, and irritancy based on analogous structures. By implementing the engineering controls, personal protective equipment, and handling workflows detailed in this guide, professionals can mitigate the risks and ensure a safe laboratory environment.

References

- CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.

- ECHEMI. 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet.

- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.

- CymitQuimica. (2023). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Safety Data Sheet.

- S D FINE-CHEM LIMITED. 3-CHLOROPYRIDINE GHS Safety Data Sheet.

- Wikipedia. 2-Chloropyridine.

- National Toxicology Program. (2017). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI.

- Fisher Scientific. (2024). Safety Data Sheet.

- PubChem. 2-Chloro-3-pyridylamine.

- PubChem. Bis(2-chloroethyl)amine hydrochloride.

- Echemi. 2-Chloro-3-N,N-diethyl-pyridinecarboxamide SDS.

- PubChem. 2-Chloropyridine.

- PubChem. 2-Chloroquinolin-3-amine.

- Echemi. (3-Chloro-quinoxalin-2-yl)-cyclopropyl-amine Safety Data Sheets.

Sources

- 1. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 2-Chloroquinolin-3-amine | C9H7ClN2 | CID 19972824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Metabolic Stability of N-cyclobutylpyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a viable therapeutic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the compound's susceptibility to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and lead to toxicity.[1] Therefore, a thorough understanding and early assessment of metabolic stability are cornerstones of modern drug discovery.[2]

This guide focuses on a specific chemical scaffold of growing interest: N-cyclobutylpyridin-3-amine . This structure combines a pyridine ring, a common heterocycle in medicinal chemistry, with a cyclobutylamine moiety. Understanding the metabolic liabilities and pathways of this scaffold is essential for designing derivatives with optimized pharmacokinetic properties. We will explore the key enzymatic players, predict the primary metabolic pathways, provide a detailed experimental protocol for assessing stability, and discuss how to interpret the resulting data to guide medicinal chemistry efforts.

Part 1: The Enzymatic Machinery and Predictive Metabolic Pathways

The liver is the primary site of drug metabolism, where a host of enzymes work to modify xenobiotics, preparing them for excretion.[3] The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is the principal catalyst for Phase I oxidative metabolism, responsible for the biotransformation of a vast majority of small-molecule drugs.[4][5]

For N-cyclobutylpyridin-3-amine derivatives, metabolic transformations can be predicted by considering the two primary structural components: the pyridine ring and the N-cyclobutyl group.

Metabolic Fate of the Pyridine Ring

The pyridine ring, an electron-deficient aromatic system, is generally considered to be relatively stable towards oxidative metabolism compared to more electron-rich heterocycles.[6] The presence of the sp2-hybridized nitrogen can decrease the electron density of the ring carbons, making them less susceptible to CYP-mediated oxidation.[6] However, metabolism of the pyridine ring can still occur, typically through:

-

Oxidation: This can lead to the formation of N-oxides, catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs), or hydroxylation at one of the ring carbons.

-

Aromatization: In cases where a precursor ring (like piperidine) is present, it can be aromatized to a pyridine ring.[7]

The nitrogen atom in the pyridine ring can also directly coordinate with the heme iron of CYP enzymes, a phenomenon known as Type II binding, which can sometimes inhibit the metabolism of the compound or other co-administered drugs.[6][8]

Metabolic Fate of the N-Cyclobutyl Group

The N-cyclobutyl moiety is a common site of metabolic attack. The primary pathways for cycloalkylamines involve oxidation at the carbon atom alpha to the nitrogen.[9][10]

-

N-dealkylation: This is a very common metabolic pathway for secondary and tertiary amines, catalyzed by CYP enzymes.[9][11] The process involves the hydroxylation of the carbon attached to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves, resulting in the removal of the cyclobutyl group to yield 3-aminopyridine and cyclobutanone.[9][12]

-

Oxidation of the Cycloalkyl Ring: The cyclobutyl ring itself can undergo hydroxylation at positions beta or gamma to the amine, leading to the formation of hydroxylated metabolites. Studies on related alicyclic fentanyl analogs have shown that as the size of the cycloalkyl ring increases, oxidation of the ring becomes a more significant metabolic pathway compared to N-dealkylation.[13]

The following diagram illustrates the predicted primary metabolic pathways for the N-cyclobutylpyridin-3-amine core structure.

Caption: Predicted metabolic pathways for the N-cyclobutylpyridin-3-amine scaffold.

Part 2: Experimental Assessment of Metabolic Stability

To experimentally determine the metabolic stability of N-cyclobutylpyridin-3-amine derivatives, in vitro assays are indispensable tools in early drug discovery.[2][14] The liver microsomal stability assay is a widely used, cost-effective method to assess Phase I metabolism.[3][15] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[4][16]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a step-by-step methodology for determining the intrinsic clearance of a test compound.

Objective: To measure the rate of disappearance of the test compound when incubated with liver microsomes and a necessary cofactor.

Materials:

-

Test Compound (e.g., an N-cyclobutylpyridin-3-amine derivative)

-

Pooled Liver Microsomes (Human, Rat, Mouse, etc.)[4]

-

Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate) regenerating system (Cofactor)[17]

-

Control Compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)

-

Acetonitrile (ACN) with internal standard (for quenching and analysis)

-

96-well incubation plate and collection plate

-

Incubator/shaker (37°C)

-

LC-MS/MS system for quantification[14]

Experimental Workflow:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

Prepare the working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., final assay concentration of 1 µM).

-

Prepare the liver microsome suspension in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Keep on ice.

-

Prepare the NADPH solution in buffer.

-

-

Incubation Procedure:

-

Add the liver microsome suspension to the wells of the 96-well plate.

-

Add the test compound working solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells. This marks time zero (T=0).

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The ACN precipitates the microsomal proteins and halts enzymatic activity.

-

-

Control Incubations:

-

No NADPH Control: Run a parallel incubation at the final time point without adding NADPH. This control accounts for any non-enzymatic degradation of the compound.

-

No Microsome Control: Run an incubation with NADPH but without microsomes to check for compound instability in the buffer system.

-

-

Sample Processing and Analysis:

-

Seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

The following diagram outlines the key steps in the liver microsomal stability assay workflow.

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Part 3: Data Analysis, Interpretation, and Structure-Metabolic Stability Relationships

Data Analysis

The data from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters.

-

Half-Life (t½): The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot (k) is determined.

-

t½ = 0.693 / k

-

-

Intrinsic Clearance (Clint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.[2][14]

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

Data Presentation

The results are typically summarized in a table for easy comparison between different compounds.

| Compound ID | t½ (min) | Clint (µL/min/mg protein) | % Remaining at 60 min | Metabolic Stability Classification |

| Derivative A | 45 | 30.8 | 40% | Moderate |

| Derivative B | > 60 | < 23.1 | 85% | High |

| Derivative C | 12 | 115.5 | 5% | Low |

| Verapamil (Control) | 8 | 173.3 | < 1% | Low (High Clearance) |

| Warfarin (Control) | > 60 | < 23.1 | 95% | High (Low Clearance) |

Structure-Metabolic Stability Relationships (SMSR)

The data generated from these assays provide crucial insights for medicinal chemists to optimize the drug candidate. For N-cyclobutylpyridin-3-amine derivatives, key strategies to enhance metabolic stability could include:

-

Blocking Sites of Metabolism: If N-dealkylation is the primary metabolic route, introducing steric hindrance near the amine linkage might slow down the reaction.

-

Modifying the Cyclobutyl Ring: If ring oxidation is significant, substituting the cyclobutyl ring with groups that are less prone to oxidation, such as gem-dimethyl groups, or incorporating fluorine atoms can block metabolic hotspots.[18]

-

Altering Electronics of the Pyridine Ring: Introducing electron-withdrawing groups onto the pyridine ring can further decrease its electron density, potentially reducing its susceptibility to oxidation.

Conclusion

The metabolic stability of N-cyclobutylpyridin-3-amine derivatives is a complex interplay of potential biotransformations targeting both the pyridine and N-cyclobutyl moieties. The primary predicted pathways include N-dealkylation of the cyclobutyl group and oxidation of both the aliphatic and aromatic rings. A systematic approach using robust in vitro assays, such as the liver microsomal stability assay, is essential for characterizing the metabolic profile of these compounds. The data derived from such studies are invaluable, enabling researchers to establish clear structure-metabolic stability relationships and rationally design next-generation analogs with improved pharmacokinetic properties, thereby increasing the probability of advancing successful drug candidates to the clinic.

References

-

Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Available from: [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Available from: [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available from: [Link]

-

Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453–472. Available from: [Link]

-

ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

-

JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Available from: [Link]

-

Henderson, M. C., et al. (2015). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 290(9), 5299–5311. Available from: [Link]

-

Reed, J. R., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. The Journal of biological chemistry, 299(4), 103032. Available from: [Link]

-

Kumar, G. N., et al. (2004). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 34(3), 239–253. Available from: [Link]

-

Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Available from: [Link]

-

El-Hage, S., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (Basel, Switzerland), 26(7), 1917. Available from: [Link]

-

MDPI Encyclopedia. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Available from: [Link]

-

Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available from: [Link]

-

Dang, N. L., et al. (2018). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical research in toxicology, 31(3), 159–168. Available from: [Link]

-

Nicodemo, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8829. Available from: [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical pharmacology, 174, 113796. Available from: [Link]

-

Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of toxicology, 93(1), 89–107. Available from: [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available from: [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 5. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 6. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nuvisan.com [nuvisan.com]

- 15. youtube.com [youtube.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 18. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Application Note: Streamlined Synthesis of 2-Chloro-N-cyclobutylpyridin-3-amine via One-Pot Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-cyclobutylpyridin-3-amine, a key building block in contemporary drug discovery programs. The described methodology leverages a highly efficient one-pot reductive amination strategy, reacting 2-chloronicotinaldehyde with cyclobutylamine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride. This guide is tailored for researchers, medicinal chemists, and process development scientists, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding results.

Introduction: The Strategic Importance of Substituted Pyridinamines

Substituted pyridinamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 2-chloro-N-cyclobutylpyridin-3-amine, serves as a versatile intermediate for the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors and modulators of other key biological targets. The chloro- and cyclobutyl-moieties offer distinct handles for further chemical elaboration, making this a valuable synthon in the construction of complex molecular architectures.

Traditional multi-step approaches to such compounds can be time-consuming and often result in lower overall yields. Reductive amination, however, presents a more convergent and atom-economical pathway. This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[1][2] This one-pot nature streamlines the synthetic process, minimizing purification steps and maximizing efficiency.

The Chemistry: Mechanism of Reductive Amination

The cornerstone of this synthesis is the reductive amination of 2-chloronicotinaldehyde with cyclobutylamine. The reaction proceeds through a two-step sequence within a single reaction vessel:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclobutylamine) on the carbonyl carbon of the aldehyde (2-chloronicotinaldehyde). This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine.

-

Reduction: A hydride-based reducing agent, in this case, the mild and selective sodium triacetoxyborohydride (STAB), is introduced. STAB is particularly well-suited for this transformation as it is less reactive than sodium borohydride and can selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde, thus preventing unwanted side reactions. The hydride transfer to the iminium carbon results in the formation of the desired secondary amine product.

Caption: Overall Reaction Workflow.

Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinaldehyde (70.8 mg, 0.5 mmol).

-

Solvent Addition: Add dichloromethane (DCM, 5 mL) to the flask and stir until the aldehyde is fully dissolved.

-

Amine Addition: Using a syringe, add cyclobutylamine (42.7 mg, 0.6 mmol, 1.2 eq.) to the stirred solution.

-

Imine Formation: Allow the mixture to stir at room temperature for 20 minutes to facilitate the formation of the imine intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 eq.) to the reaction mixture in small portions over 5 minutes. Note: The addition of STAB can be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-N-cyclobutylpyridin-3-amine.

Product Characterization

The identity and purity of the synthesized 2-chloro-N-cyclobutylpyridin-3-amine should be confirmed by standard analytical techniques.

-

Appearance: Pale yellow oil or low-melting solid.

-

Mass Spectrometry (ESI-MS): Calculated for C₉H₁₁ClN₂ [M+H]⁺: 183.07. Found: 183.1.

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for both the pyridine and cyclobutyl moieties. Based on the analysis of similar structures, the following peaks are anticipated:

-

Pyridine Protons:

-

δ ~7.8-8.0 ppm (doublet, 1H, H-6)

-

δ ~7.0-7.2 ppm (doublet of doublets, 1H, H-4)

-

δ ~6.8-7.0 ppm (doublet, 1H, H-5)

-

-

Cyclobutyl Protons:

-

A complex multiplet in the region of δ 1.6-2.4 ppm, integrating to 7H, corresponding to the methine and methylene protons of the cyclobutyl ring.

-

-

Amine Proton:

-

A broad singlet, which may be exchangeable with D₂O, typically in the region of δ 4.0-5.0 ppm.

-

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide further structural confirmation. Expected chemical shifts are:

-

Pyridine Carbons:

-

δ ~145-150 ppm (C-2, attached to Cl)

-

δ ~140-145 ppm (C-6)

-

δ ~135-140 ppm (C-4)

-

δ ~120-125 ppm (C-3, attached to N)

-

δ ~115-120 ppm (C-5)

-

-

Cyclobutyl Carbons:

-

δ ~50-55 ppm (methine carbon attached to N)

-

δ ~30-35 ppm (methylene carbons)

-

δ ~15-20 ppm (methylene carbon)

-

-

Safety and Handling

-

2-Chloronicotinaldehyde: Is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Cyclobutylamine: Is a flammable and corrosive liquid with a strong odor. [3]Handle in a well-ventilated fume hood. Keep away from heat and open flames.

-

Sodium Triacetoxyborohydride: Is a moisture-sensitive solid. Handle quickly in a dry environment and store in a desiccator.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The protocol detailed in this application note offers a reliable and efficient method for the synthesis of 2-chloro-N-cyclobutylpyridin-3-amine via reductive amination. The one-pot nature of this procedure, coupled with the use of a mild and selective reducing agent, makes it an attractive strategy for both small-scale library synthesis and larger-scale production campaigns in the pharmaceutical and agrochemical industries.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

McKenzie, L. C., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of N-(2-Chloropyridin-3-yl)cyclobutanamine

This Application Note provides a validated protocol for the synthesis of N-(2-chloropyridin-3-yl)cyclobutanamine via the reductive amination of 2-chloro-3-aminopyridine with cyclobutanone .[1]

This transformation is a critical step in the synthesis of JAK inhibitors and other kinase-targeting small molecules, where the cyclobutyl group provides metabolic stability and optimal hydrophobic filling without the liability of open alkyl chains.[1]

Abstract & Strategic Analysis

The reaction between 2-chloro-3-aminopyridine (1) and cyclobutanone (2) presents a specific challenge in medicinal chemistry:

-

Electronic Deactivation: The amine is an electron-deficient aniline derivative due to the pyridine nitrogen and the ortho-chloro substituent.[1] Its nucleophilicity is significantly lower than that of standard anilines.

-

Steric Strain: Cyclobutanone is a strained ring (~26 kcal/mol strain energy). While highly electrophilic, harsh acidic conditions can trigger ring-opening or polymerization.[1]

-

Selectivity: The goal is mono-alkylation. Over-alkylation to the tertiary amine is possible but sterically disfavored by the cyclobutyl group.

Recommendation:

-

Standard Route (Method A): Sodium Triacetoxyborohydride (STAB) with Acetic Acid. Best for routine synthesis where speed is not the primary constraint.

-

High-Efficiency Route (Method B): Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated.[1][2][3][4] Recommended for this specific substrate pair to overcome the low nucleophilicity of the aminopyridine and ensure complete conversion.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an electron-deficient iminium ion, which is then reduced.[1][5]

Figure 1: Mechanistic pathway for the reductive amination.[1] The Ti(OiPr)₄ route accelerates the 'Dehydration' step, which is the rate-determining step for electron-deficient amines.[1]

Experimental Protocols

Method A: Standard STAB Protocol (Sodium Triacetoxyborohydride)

Best for: Routine synthesis, high functional group tolerance.[1]

Reagents:

-

2-Chloro-3-aminopyridine (1.0 equiv)[1]

-

Cyclobutanone (1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Procedure:

-

Dissolution: In a dry reaction vial, dissolve 2-chloro-3-aminopyridine (1.0 mmol, 128 mg) in DCE (5 mL).

-

Activation: Add cyclobutanone (1.2 mmol, 90 µL) followed by Acetic Acid (1.0 mmol, 57 µL). Stir at Room Temperature (RT) for 30 minutes to promote hemiaminal formation.

-

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

-

Note: Evolution of gas is minimal but ensure venting.

-

-

Reaction: Stir at RT for 12–16 hours under Nitrogen.

-

Monitor: Check LCMS for consumption of amine (m/z 129) and appearance of product (m/z 183).

-

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Titanium(IV) Isopropoxide Protocol (High Performance)

Best for: Electron-deficient amines (like 2-Cl-pyridines), maximizing yield, and preventing side reactions.[1]

Reagents:

-

2-Chloro-3-aminopyridine (1.0 equiv)[1]

-

Cyclobutanone (1.2 equiv)[1]

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv)[1]

-

Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)[1][2][3]

Procedure:

-

Complexation: In a dry flask under Argon, combine 2-chloro-3-aminopyridine (1.0 mmol) and Ti(OiPr)₄ (1.2 mmol, ~355 µL).

-

Addition: Add cyclobutanone (1.2 mmol). Stir neat or in minimal DCE (1 mL) for 1 hour.

-

Observation: The solution may become viscous or change color, indicating titanium-amine complexation and water scavenging.[1]

-

-

Solvent Addition: Dilute the mixture with anhydrous Methanol (4 mL).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol, 57 mg) portion-wise (Caution: Exothermic/Hydrogen evolution).

-

Workup (Critical Step):

-

Purification: Concentrate filtrate and purify via column chromatography.

Data Summary & Comparison

| Feature | Method A (STAB/AcOH) | Method B (Ti(OiPr)₄/NaBH₄) |

| Reaction Time | 12–24 Hours | 3–5 Hours |

| Conversion | 75–85% (often stalls) | >95% (forces equilibrium) |

| Byproducts | Bis-alkylation possible | Minimal (Steric bulk of Ti complex) |

| Workup | Simple extraction | Requires filtration (Celite) |

| Safety | Mild reagents | NaBH₄ generates H₂ gas |

Quality Control & Validation

Analytical Checkpoints:

-

LCMS: Look for [M+H]⁺ = 183.0/185.0 (Cl isotope pattern 3:1).

-

Starting Material: 129.0[1]

-

Reduced Ketone (Cyclobutanol): Not UV active, but check for absence of ketone.

-

-

1H NMR (CDCl₃, 400 MHz):

-

Cyclobutyl Methine: Look for a multiplet at ~3.9–4.1 ppm (1H).

-

NH Signal: Broad singlet at ~4.5–5.0 ppm (exchangeable).

-

Pyridine Protons: 3 aromatic protons. The proton at position 4 (adjacent to NH) typically shifts upfield relative to the starting material due to alkylation.

-

Troubleshooting Table:

| Observation | Diagnosis | Remediation |

| Low Conversion (<50%) | Poor nucleophilicity of amine.[1] | Switch to Method B (Titanium). Heat to 40°C during imine formation.[1] |

| Ring Opening | Acid concentration too high. | Use Method B (Lewis Acid) instead of AcOH. Avoid strong mineral acids. |

| Bis-alkylation | Excess ketone/reductant.[1] | Strictly control stoichiometry (1.1 equiv ketone). Add ketone slowly. |

Safety & Handling

-

2-Chloro-3-aminopyridine: Toxic by ingestion and skin contact.[1] Irritant. Handle in a fume hood.

-

Cyclobutanone: Flammable liquid. Store in a refrigerator.

-

Sodium Borohydride: Reacts violently with water/acids to release hydrogen gas. Quench carefully at 0°C.

-

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

References

-

Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

-

Bhattacharyya, S. (1995).[6] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928–4929.

-

Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

-

PubChem Compound Summary. (2023). "2-Chloro-3-aminopyridine."[1] National Center for Biotechnology Information.[1]

Sources

- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 3. designer-drug.com [designer-drug.com]

- 4. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 2-chloro-N-cyclobutylpyridin-3-amine

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of C-N Bond Formation in Heterocyclic Scaffolds

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the vast majority of small-molecule drug candidates are nitrogen-containing compounds. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the formation of these crucial bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This guide provides an in-depth technical overview and practical protocols for a particularly challenging yet increasingly relevant transformation: the Buchwald-Hartwig cross-coupling of 2-chloro-N-cyclobutylpyridin-3-amine. This substrate presents a confluence of common hurdles in cross-coupling chemistry: the inherent inertness of the aryl chloride bond, the steric bulk of the secondary cyclobutyl amine, and the presence of a potentially coordinating aminopyridine scaffold.[2][3][4] Overcoming these challenges is critical for the synthesis of novel substituted aminopyridines, a privileged motif in medicinal chemistry.

We will delve into the mechanistic underpinnings of the reaction to provide a rational basis for experimental design, offer a detailed screening protocol to identify optimal reaction conditions, and address common pitfalls such as the competitive hydrodehalogenation side reaction.[2]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[1]

The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-chlorine bond of the 2-chloropyridine derivative. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[2] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it stabilizes the electron-rich Pd(0) center and facilitates the cleavage of the C-Cl bond.

Following oxidative addition, the resulting Pd(II) complex coordinates to the N-cyclobutylamine. Subsequent deprotonation of the amine by a strong base is necessary to form the palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[5]

Finally, reductive elimination from the palladium-amido complex forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1] Bulky ligands also accelerate this step, which can help to suppress side reactions like hydrodehalogenation.[2]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Practical Guide

Given the challenging nature of the substrate, a systematic screening of reaction parameters is highly recommended. Below is a detailed protocol for conducting this screen, followed by a general procedure for a larger-scale reaction based on optimized conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-chloro-N-cyclobutylpyridin-3-amine | ≥95% | Commercial | Store under inert atmosphere. |

| N-cyclobutylamine | ≥98% | Commercial | Distill if necessary. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial | |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercial | |

| RuPhos | ≥98% | Commercial | Buchwald ligand. |

| BrettPhos | ≥98% | Commercial | Buchwald ligand.[6][7] |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial | Handle in a glovebox. |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Commercial | |

| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercial | Dry in an oven before use. |

| Toluene | Anhydrous | Commercial | Degas before use. |